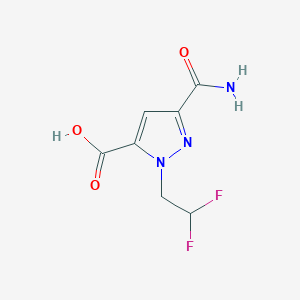

3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

Descripción

3-Carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring a trifunctionalized core:

- 1-Position: A 2,2-difluoroethyl group (-CH₂CF₂H), which enhances lipophilicity and metabolic stability.

- 3-Position: A carbamoyl moiety (-CONH₂), contributing to hydrogen-bonding interactions.

- 5-Position: A carboxylic acid group (-COOH), enabling salt formation or conjugation.

This compound is hypothesized to serve as a versatile building block in pharmaceuticals and agrochemicals, leveraging its polar functional groups for targeted bioactivity .

Propiedades

IUPAC Name |

5-carbamoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3O3/c8-5(9)2-12-4(7(14)15)1-3(11-12)6(10)13/h1,5H,2H2,(H2,10,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMINWNIHLCNMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(=O)N)CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced pyrazole derivatives.

Aplicaciones Científicas De Investigación

3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

| Compound Name | 1-Substituent | 3-Substituent | 5-Substituent | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Applications |

|---|---|---|---|---|---|---|---|

| 3-Carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid | 2,2-Difluoroethyl | Carbamoyl (-CONH₂) | Carboxylic acid | C₇H₈F₂N₃O₃* | 219.14* | - | Pharmaceuticals, Agrochemicals |

| 1-(2-Fluoroethyl)-1H-pyrazole-5-carboxylic acid | 2-Fluoroethyl | H | Carboxylic acid | C₆H₇FNO₂ | 144.13 | 0.97 | Intermediate, Research |

| 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid | 2,2,2-Trifluoroethyl | Methyl (-CH₃) | Carboxylic acid | C₈H₉F₃N₂O₂ | 222.16 | 0.94 | Agrochemicals |

| 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid | 2,2-Difluoroethyl | Carboxylic acid | Methyl (-CH₃) | C₈H₁₀F₂N₂O₂ | 204.18 | 0.94 | Pharmaceuticals |

| 3-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid | 2,2-Difluoroethyl | Amino (-NH₂) | Carboxylic acid | C₆H₇F₂N₃O₂ | 191.14 | - | Building block, Intermediate |

Note: Molecular formula and weight for the target compound are inferred by replacing the -NH₂ group in the amino analog (C₆H₇F₂N₃O₂) with -CONH₂, adding one carbon and oxygen atom .

Functional Group Impact on Bioactivity and Stability

- Carbamoyl vs. Methyl groups (e.g., in 3-methyl analogs) increase hydrophobicity, favoring membrane permeability but reducing solubility .

- Fluorinated Substituents: The 2,2-difluoroethyl group balances lipophilicity and metabolic resistance. Monofluoroethyl substituents (e.g., 2-fluoroethyl) offer reduced steric hindrance, favoring synthetic accessibility .

Actividad Biológica

3-Carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The difluoroethyl substituent enhances its lipophilicity and may influence its biological interactions.

Synthesis Method:

- The synthesis typically involves:

- Formation of the pyrazole ring via hydrazine and a 1,3-dicarbonyl compound.

- Introduction of the carbamoyl group through reaction with isocyanates.

- Attachment of the difluoroethyl group using difluoromethylating agents.

Biological Activity

Research has indicated that compounds within the pyrazole class exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Antimicrobial Activity

A study demonstrated that pyrazole derivatives show significant activity against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicates that modifications to the pyrazole core can enhance efficacy against resistant strains .

The proposed mechanisms through which 3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid exerts its effects include:

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in disease pathways, potentially through competitive binding.

- Receptor Modulation: The compound could modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression .

Case Studies

Several case studies highlight the biological activity of similar pyrazole derivatives:

-

Antitubercular Activity:

- A series of substituted pyrazoles were evaluated for their ability to inhibit Mycobacterium tuberculosis. Compounds with similar structures to 3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid showed promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Anti-inflammatory Effects:

Data Summary

The following table summarizes key findings from research studies on pyrazole derivatives:

| Activity | Compound | IC50/MIC | Notes |

|---|---|---|---|

| Antimicrobial | Pyrazole derivative similar to target compound | MIC = 12.5 μM | Effective against resistant strains |

| Anti-inflammatory | Various pyrazoles | IC50 = 25 μM | Reduced TNF-alpha production |

| Enzyme inhibition | Similar structure | IC50 = 10 μM | Targeting specific kinases |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.